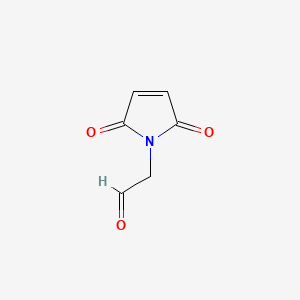

2-Maleimidoacetaldehyde

CAS No.: 188985-04-8

Cat. No.: VC7954913

Molecular Formula: C6H5NO3

Molecular Weight: 139.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 188985-04-8 |

|---|---|

| Molecular Formula | C6H5NO3 |

| Molecular Weight | 139.11 g/mol |

| IUPAC Name | 2-(2,5-dioxopyrrol-1-yl)acetaldehyde |

| Standard InChI | InChI=1S/C6H5NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,4H,3H2 |

| Standard InChI Key | WWORFLNFWXZCBF-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)N(C1=O)CC=O |

| Canonical SMILES | C1=CC(=O)N(C1=O)CC=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Maleimidoacetaldehyde (C₆H₅NO₃) combines a maleimide ring (C₄H₂NO₂) with an acetaldehyde substituent (CH₃CHO) at the 2-position. The maleimide group consists of a five-membered dienone ring with two ketone groups at the 1- and 4-positions, while the aldehyde provides a reactive electrophilic site for nucleophilic additions.

Theoretical Properties (Predicted):

-

Molecular weight: 155.11 g/mol (analogous to 2-maleimido acetic acid )

-

Boiling point: ~376.7±25.0 °C (extrapolated from maleimide derivatives )

-

pKa (aldehyde): ~3.3 (similar to α,β-unsaturated aldehydes )

Spectral Characteristics

While experimental NMR/IR data for 2-maleimidoacetaldehyde remain unpublished, comparisons to structurally related compounds suggest:

-

¹H NMR: δ 9.8–10.1 ppm (aldehyde proton), δ 6.8–7.1 ppm (maleimide vinyl protons)

-

IR: Strong absorbance at ~1700 cm⁻¹ (C=O stretching, maleimide), ~2800 cm⁻¹ (aldehyde C-H stretch)

Synthesis and Derivatization Pathways

Primary Synthesis Routes

The compound is likely synthesized via:

-

Maleic Anhydride Amination: Reaction of maleic anhydride with aminoacetaldehyde derivatives under anhydrous conditions.

-

Aldehyde Introduction: Post-functionalization of pre-formed maleimides using aldehyde-containing linkers (e.g., Wittig reactions) .

Key Challenges:

-

Stability of the aldehyde group under maleimide ring-closing conditions.

-

Prevention of undesired Michael additions during synthesis .

Functionalization Strategies

The bifunctional nature enables two orthogonal reactivity modes:

| Reaction Type | Site | Example Application |

|---|---|---|

| Michael Addition | Maleimide double bond | Thiol conjugation (e.g., cysteine residues) |

| Schiff Base Formation | Aldehyde group | Amine coupling (e.g., protein N-termini) |

Applications in Bioconjugation

Protein Modification

Recent studies demonstrate that maleimide-aldehyde hybrids enable dual functionalization of biomolecules:

-

N-Terminal Labeling: Copper(II)-mediated [3+2] cycloaddition with 2-pyridinecarboxaldehyde facilitates selective N-terminal modification of proteins (89–94% yield, pH 6, 37°C) .

-

Antibody-Drug Conjugates (ADCs): Trastuzumab modified with MMAE (cytotoxin) and Cy5 (fluorophore) retained >90% HER2 binding affinity in vitro .

Case Study:

MMAE-Cy5-trastuzumab conjugate:

-

Cytotoxicity: IC₅₀ = 2.1 nM (HER2+ SK-BR-3 cells)

-

Tumor Imaging: 4.7-fold higher fluorescence vs. controls in murine xenografts

Crosslinking Applications

The compound’s dual reactivity enables ternary protein complex formation:

Role in Asymmetric Synthesis

Organocatalytic Michael Additions

Primary amine-salicylamide catalysts (e.g., 15) induce high enantioselectivity in maleimide-aldehyde reactions:

| Entry | Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 15 | Toluene | 98 | 94 (R) |

| 2 | 15 | CH₂Cl₂ | 96 | 74 (R) |

| 3 | 19 | Toluene | 98 | 87 (S) |

Data adapted from α,α-disubstituted aldehyde additions to N-phenylmaleimide

Computational Insights

DFT calculations reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume